

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde derivatives and analogs

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Compound of Interest

Compound Name: 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

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An In-depth Technical Guide to **5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde** Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The **5-bromo-2-(pyrrolidin-1-yl)benzaldehyde** scaffold represents a promising, yet underexplored, area for therapeutic agent discovery. This technical guide provides a comprehensive overview of this chemical series by synthesizing information from structurally related analogs. It covers potential synthetic routes, discusses likely biological activities based on analog data, presents detailed experimental protocols for synthesis and in vitro screening, and explores hypothetical structure-activity relationships (SAR). This document serves as a foundational resource for researchers aiming to design and develop novel drug candidates based on this versatile core.

Introduction

The pyrrolidine ring is a five-membered nitrogen heterocycle that is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its prevalence is due to its ability to serve as a versatile scaffold, contribute to the stereochemistry of a molecule, and explore pharmacophore space effectively.[2] When coupled with a

benzaldehyde moiety, a common pharmacophore known to interact with various biological targets, the resulting structure becomes a compelling starting point for drug discovery.

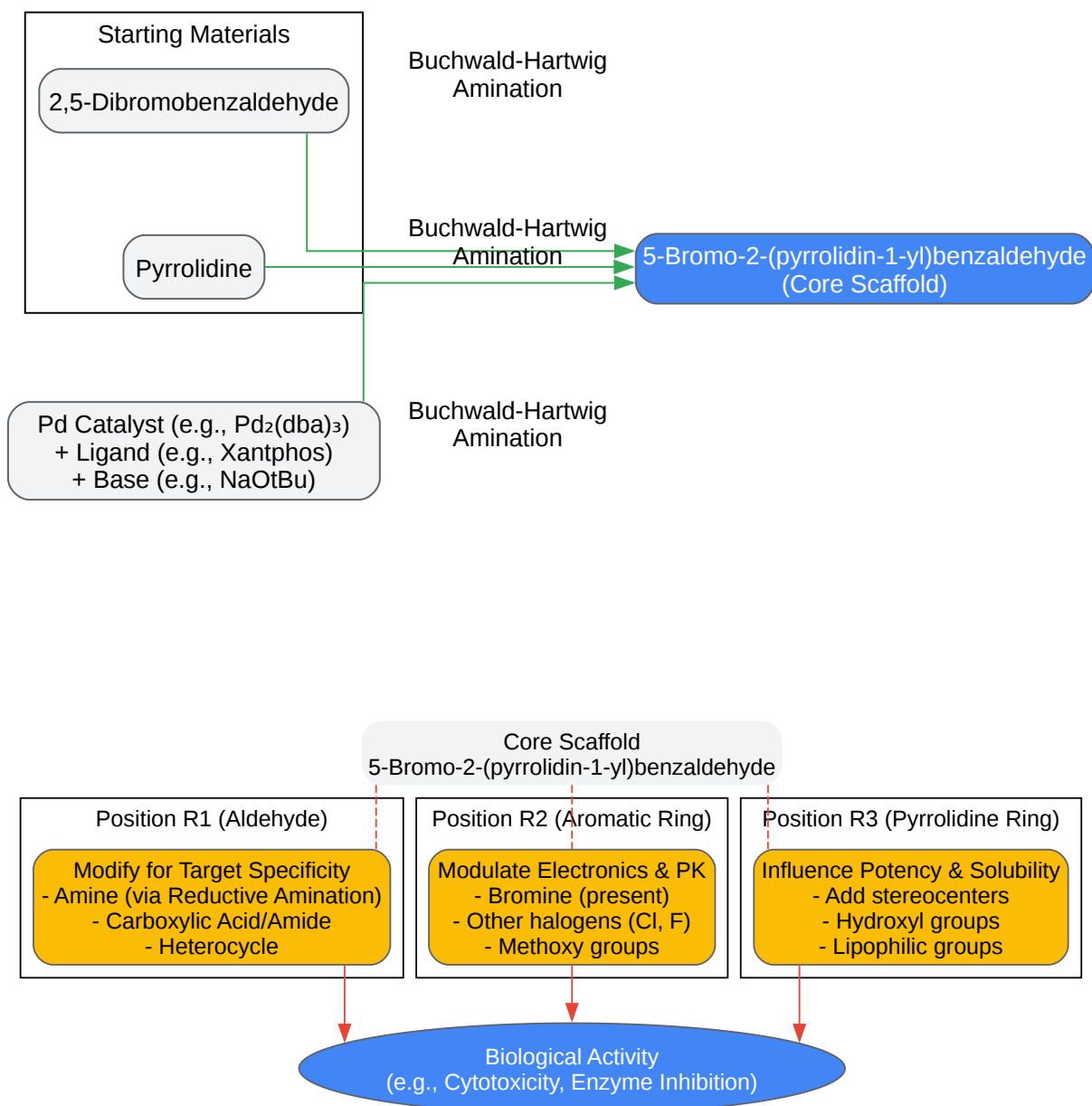
The specific scaffold, **5-bromo-2-(pyrrolidin-1-yl)benzaldehyde**, combines the N-aryl pyrrolidine motif with a reactive aldehyde group and a bromine substituent. Halogenation, particularly bromination, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. While direct biological data for this exact compound and its derivatives are scarce in published literature, analysis of its constituent parts and structurally similar molecules allows for the formulation of strong hypotheses regarding its potential therapeutic applications, which may include anticancer, anti-inflammatory, and enzyme inhibitory activities.[3][4][5]

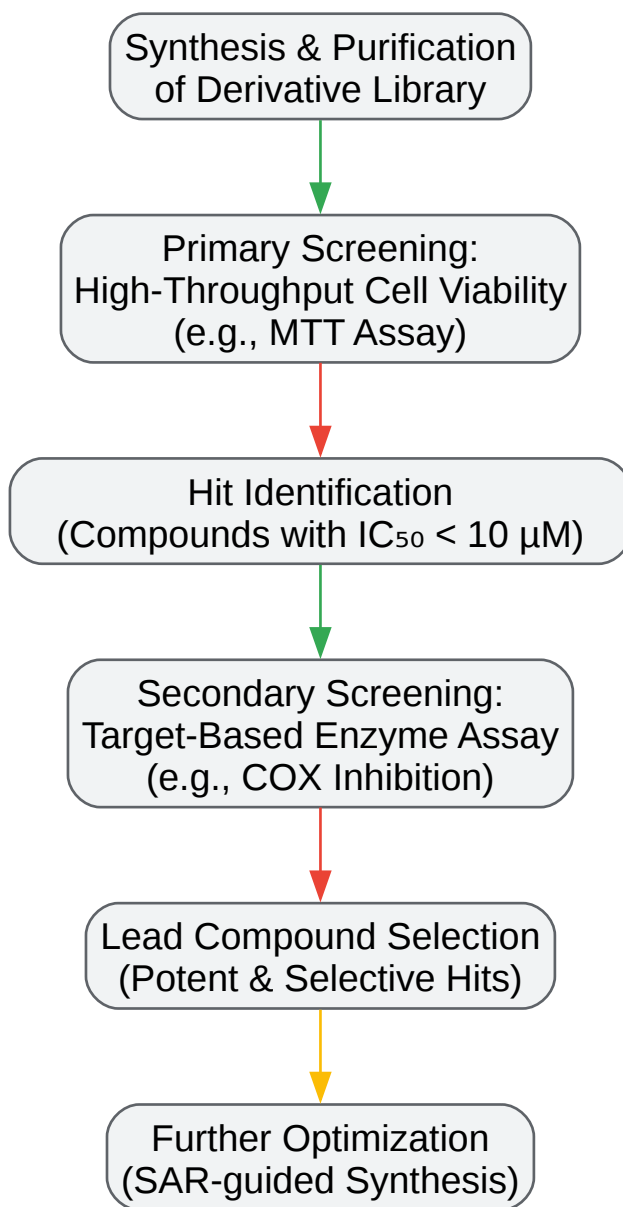
This guide will therefore construct a detailed profile for the **5-bromo-2-(pyrrolidin-1-yl)benzaldehyde** series by leveraging data from analogous compounds to inform synthetic strategies, potential biological targets, and key structure-activity relationships.

Synthesis and Derivatization Strategies

The synthesis of the core **5-bromo-2-(pyrrolidin-1-yl)benzaldehyde** scaffold can be achieved through established N-arylation methodologies. A plausible and efficient approach is the palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation.

A proposed synthetic workflow is outlined below. The reaction would involve coupling pyrrolidine with a di-halogenated benzaldehyde, such as 2,5-dibromobenzaldehyde. The higher reactivity of the bromine ortho to the aldehyde group under specific catalytic conditions would facilitate selective mono-amination.





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